molecular formula C22H27BrN2O2 B2526857 1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106751-96-5

1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2526857
CAS No.: 1106751-96-5
M. Wt: 431.374
InChI Key: WPMYKPWBAXZCJA-UHFFFAOYSA-M
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Description

1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C22H27BrN2O2 and its molecular weight is 431.374. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis of compounds similar to 1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide have been explored in various contexts. Studies on compounds containing the imidazolium ion focus on their preparation and properties, including their potential in creating complex compounds with notable spectroscopic properties, structures, magnetic properties, or biological and electrochemical activity. The variability in chemistry of related compounds suggests potential research interest in exploring unknown analogues for various applications (Boča, Jameson, & Linert, 2011).

Regioselectivity in Chemical Reactions

The study of regioselectivity in chemical reactions, particularly in the bromination of dimethylated pyridines, reveals insights into the inductive deactivation by nitrogen in the ring. This research underscores the nuanced interplay between molecular structure and chemical reactivity, providing a foundation for further investigations into selective chemical modifications of compounds with complex structures like the aforementioned imidazolium bromide (Thapa, Brown, Balestri, & Taylor, 2014).

Analytical Techniques and Bioactive Metabolites

Analytical methods for detecting and quantifying similar heterocyclic aromatic amines and their metabolites in biological matrices have been developed. Such methods are crucial for understanding the bioactivation and detoxification pathways of these compounds, which could be relevant for studying the biological effects and potential therapeutic applications of this compound and its analogues (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).

Optoelectronic Applications

Research into quinazolines and pyrimidines, which share structural features with the compound of interest, highlights their potential in optoelectronic materials. These studies suggest applications in electronic devices, luminescent elements, and photoelectric conversion, indicating a promising avenue for exploring the optoelectronic properties of imidazolium bromide derivatives (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antifungal Pharmacophore Sites

Investigations into small molecules against pathogens like Fusarium oxysporum highlight the identification of antifungal pharmacophore sites. This research is relevant for developing antifungal agents, suggesting that compounds with structures similar to this compound could be explored for antifungal applications (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022).

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O2.BrH/c1-16-7-8-17(2)20(14-16)23-15-22(25,24-13-5-4-6-21(23)24)18-9-11-19(26-3)12-10-18;/h7-12,14,25H,4-6,13,15H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMYKPWBAXZCJA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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